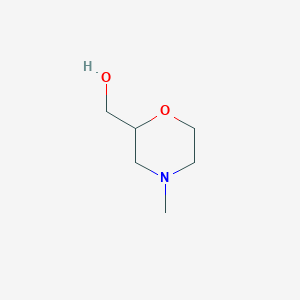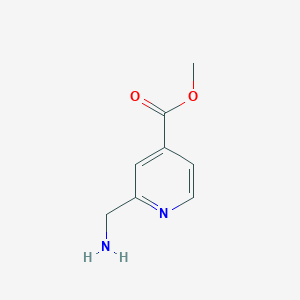
Tris(2-fluorophenyl)phosphine
Overview
Description
Tris(2-fluorophenyl)phosphine is a useful research compound. Its molecular formula is C18H12F3P and its molecular weight is 316.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Tris(2-fluorophenyl)phosphine, also known as Phosphine, tris(2-fluorophenyl)-, is a phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In the case of this compound, it can bind to various metal atoms to form different complexes, which can then interact with other molecules or structures within a system.
Mode of Action
The mode of action of this compound is primarily through its ability to form coordination complexes with metal atoms. These complexes can then participate in various chemical reactions . For example, it has been found to be a suitable ligand for various types of coupling reactions, such as the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Negishi Coupling, and others .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific metal atom it is complexed with and the nature of the system in which it is used. It is known to be involved in various types of coupling reactions, which are key steps in many synthetic pathways .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a ligand in the formation of coordination complexes. These complexes can participate in various chemical reactions, potentially leading to the synthesis of new compounds or the modification of existing ones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain metal atoms is necessary for it to act as a ligand and form coordination complexes. Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially influence its stability and reactivity .
Properties
IUPAC Name |
tris(2-fluorophenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3P/c19-13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTKJXHKOLJIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)P(C2=CC=CC=C2F)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514855 | |
| Record name | Tris(2-fluorophenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84350-73-2 | |
| Record name | Tris(2-fluorophenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Tris(2-fluorophenyl)phosphine in macrocycle synthesis?
A1: this compound plays a crucial role as a building block in the template synthesis of a novel manganese(I) 9-membered tribenzanulated triphosphamacrocycle complex []. The research demonstrates its utility in a multi-step synthesis where it reacts with a manganese precursor, followed by 1,2-diphosphinobenzene and subsequent base treatment to form the desired macrocycle []. This highlights the potential of this compound in constructing complex macrocyclic structures with potential applications in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)







